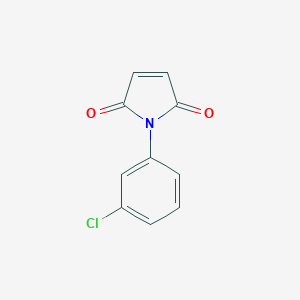

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Description

Significance of Cyclic Imides in Organic and Medicinal Chemistry

Cyclic imides are a class of heterocyclic compounds characterized by a dicarbonyl-nitrogen moiety within a ring structure. This structural motif is a "privileged pharmacophore," meaning it is a recurring feature in many biologically active compounds and drugs. The presence of the imide group often imparts favorable properties such as improved metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. Consequently, cyclic imides are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, including those with antibacterial, antifungal, anticonvulsant, anticancer, and anti-inflammatory effects. researchgate.net Their utility also extends to organic synthesis, where they serve as versatile intermediates for the construction of more complex molecular architectures.

Overview of Maleimide (B117702) Core Structures in Natural Products and Synthetic Compounds

The maleimide core, an unsaturated version of a cyclic imide, is found in both natural products and synthetic molecules. In nature, compounds bearing the maleimide ring are often secondary metabolites produced by microorganisms and marine life, exhibiting a range of biological activities including antibacterial, antifungal, and anticancer properties. researchgate.net The electrophilic nature of the double bond in the maleimide ring makes it highly reactive, particularly towards nucleophiles like thiols. This specific reactivity is harnessed in bioconjugation chemistry to link molecules to proteins, peptides, and other biomolecules. nih.gov In synthetic chemistry, the maleimide scaffold is a valuable component in the design of polymers, resins, and advanced materials due to its thermal stability and reactivity in polymerization and cycloaddition reactions. wikipedia.org

Historical Context of 1H-Pyrrole-2,5-dione Research

Research into 1H-pyrrole-2,5-dione, the parent compound of the maleimide family, and its derivatives has a rich history rooted in the exploration of organic synthesis and the quest for new therapeutic agents. Early studies focused on understanding the fundamental reactivity of the maleimide ring, particularly its behavior in addition and cycloaddition reactions. This foundational work paved the way for the development of a vast library of N-substituted maleimides, where modifications at the nitrogen atom were found to significantly influence the compound's physical, chemical, and biological properties. Over the decades, research has evolved from basic reactivity studies to the sophisticated design of maleimide-based compounds for specific applications, including targeted drug delivery, advanced polymer synthesis, and the development of novel bioactive molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEQBRUNBFJJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923379 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-35-9 | |

| Record name | 1204-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione and its Analogues

The synthesis of N-substituted maleimides, including the 1-(3-chlorophenyl) derivative, is a well-established field in organic chemistry, utilizing both classical and modern techniques to achieve high yields and purity.

Condensation Reactions with Maleic Anhydride and Amines

The most traditional and widely used method for synthesizing N-arylmaleimides is the condensation reaction between maleic anhydride and a primary aromatic amine. srce.hrresearchgate.net This synthesis typically proceeds via a two-step mechanism. In the first step, the amine, in this case, 3-chloroaniline, reacts with maleic anhydride to form an intermediate N-arylmaleamic acid. This reaction is often carried out at room temperature in a suitable solvent like chloroform. srce.hr

The second step involves the cyclodehydration of the maleamic acid to yield the final maleimide (B117702). This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst like anhydrous sodium acetate. srce.hr This two-step approach is a reliable method for producing symmetrical N-arylmaleimides. srce.hr

Table 1: General Scheme for N-Aryl Maleimide Synthesis via Condensation

| Step | Reactants | Intermediate/Product | Conditions |

|---|---|---|---|

| 1 | Maleic Anhydride + Arylamine | N-Arylmaleamic Acid | Room temperature, solvent (e.g., Chloroform) |

| 2 | N-Arylmaleamic Acid | N-Aryl Maleimide | Acetic anhydride, Sodium acetate, Heat |

Synthesis from Succinic Acid and Related Precursors

Analogues of the target compound, specifically those with a saturated pyrrolidine-2,5-dione core, can be synthesized from substituted succinic acid precursors. For instance, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione derivatives have been prepared starting from 2-(3-chlorophenyl)succinic acid. mdpi.com

The synthesis involves the cyclocondensation of the succinic acid derivative with an amino acid, such as 2-aminoacetic acid. The reaction mixture is heated, initially to distill off water, and then the temperature is raised to around 180°C to drive the cyclization, yielding the corresponding 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid. mdpi.com This intermediate can then be further modified to produce a range of derivatives. mdpi.com Another approach involves heating a mixture of succinic anhydride and aminoguanidine hydrochloride, which after several steps, can be used to form N-substituted succinimides. rsc.org

Microwave-Assisted Synthesis Approaches

To improve upon traditional heating methods, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as drastically reduced reaction times, higher yields, and improved product purity. rsc.org The synthesis of N-aryl maleimides is particularly amenable to this technique. semanticscholar.org

In a typical microwave-assisted procedure, maleic anhydride and an aromatic amine are irradiated in the presence of acetic anhydride. semanticscholar.org This method can often be performed under solvent-free conditions, aligning with the principles of green chemistry. rsc.orgsemanticscholar.org The uniform and rapid heating provided by microwaves accelerates the dehydration and cyclization steps, allowing for the synthesis of N-substituted maleimides in minutes rather than hours. iosrjen.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-Aryl Maleimides

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | Oil bath, Reflux | srce.hr |

| Microwave Irradiation | 2-15 minutes | 80-90% | Solvent-free or minimal solvent | semanticscholar.orgiosrjen.org |

Employing Halogenated Maleimide Precursors for Functionalization

Halogenated maleimides are versatile precursors for creating a diverse range of functionalized maleimide derivatives. researchgate.netresearchgate.net The synthesis can begin with the halogenation of maleic anhydride, for example, bromination to yield dibromomaleic anhydride. This intermediate is then reacted with an appropriate aniline to form the N-substituted dibromomaleimide. thapar.edu

These dihalogenated maleimides can then be subjected to a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki, Stille, Sonogashira, and Heck reactions, which allow for the introduction of aryl, vinyl, or alkynyl groups onto the maleimide core. researchgate.net This strategy provides a powerful platform for tuning the electronic and structural properties of the final molecules. researchgate.netbham.ac.uk

Phosphine-Catalyzed (3+2) Annulations in Maleimide Synthesis

Modern synthetic strategies have introduced novel catalytic methods for constructing the maleimide ring. One such approach is the phosphine-catalyzed (3+2) annulation of cyclopropenones with isocyanates. rsc.orgnih.gov In this reaction, the phosphine catalyst activates the cyclopropenone to form an α-ketenyl phosphorous ylide intermediate. This versatile C3 synthon then undergoes a cycloaddition reaction with an isocyanate, such as 3-chlorophenyl isocyanate, to generate the polysubstituted maleimide derivative in high yield. rsc.orgnih.gov

This method is notable for its mild reaction conditions and broad substrate scope, accommodating aryl isocyanates with various electronic properties and substitution patterns. nih.gov It represents a highly efficient alternative to traditional condensation methods and transition-metal-catalyzed approaches for synthesizing complex maleimides. nih.gov Another phosphine-catalyzed approach involves the isomerization of α-succinimide-substituted allenoates which then react with aryl imines to produce 3,4-disubstituted maleimides. mdpi.com

Functionalization and Derivatization Strategies

The pyrrole-2,5-dione core of this compound is an electrophilic system, making it susceptible to various chemical transformations. This reactivity is frequently exploited for functionalization and the creation of more complex derivatives.

A primary derivatization strategy is the thiol-Michael addition, often referred to as a "thiol-ene click" reaction. The electron-deficient double bond of the maleimide readily reacts with thiol-containing molecules in a conjugate addition. nih.gov This reaction is highly efficient and specific, proceeding under mild conditions, which has led to its widespread use in bioconjugation for linking molecules to peptides and proteins. wpmucdn.com For example, N-arylmaleimides have been shown to react with 1,2,4-triazole-3(5)-thiol, resulting in the addition of the thiol group across the double bond to form 3-(triazol-ylsulfanyl)-pyrrolidine-2,5-dione derivatives. mdpi.com

Another significant reaction is the Diels-Alder [4+2] cycloaddition, where the maleimide double bond acts as a dienophile. nih.gov This allows for the construction of complex, bicyclic structures. The maleimide group can also serve as a dual-purpose handle, first enabling photochemical cross-linking to form materials like hydrogels, and subsequently allowing for functionalization via thiol-maleimide conjugation or Diels-Alder reactions. nih.gov These strategies underscore the versatility of the maleimide core as a scaffold for developing a wide range of functional molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-chlorophenyl)succinic acid |

| 2-aminoacetic acid |

| 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid |

| 3-chloroaniline |

| Acetic anhydride |

| Aminoguanidine hydrochloride |

| Anhydrous sodium acetate |

| Chloroform |

| Dibromomaleic anhydride |

| Maleic anhydride |

| N-arylmaleamic acid |

| N-substituted dibromomaleimide |

| Sodium acetate |

| Succinic anhydride |

| 1,2,4-triazole-3(5)-thiol |

An In-depth Look at the Chemical Compound this compound

The chemical compound this compound is a notable molecule within the field of organic chemistry, recognized for its versatile synthetic applications and the diverse array of complex structures that can be derived from it. This article explores the synthetic methodologies and chemical transformations associated with this compound, delving into the intricacies of its molecular architecture and reaction mechanisms.

The structural framework of this compound serves as a valuable scaffold for the synthesis of a variety of derivatives through several key reaction types. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular systems.

N-Substitution Reactions and their Impact on Molecular Architecture

Introduction of Diverse Substituents on the Pyrrole Ring

The pyrrole ring of this compound is amenable to the introduction of a wide range of substituents, enabling the fine-tuning of its chemical and physical properties. One notable reaction involves the interaction of N-arylmaleimides with 1,2,4-triazole-3(5)-thiole, which proceeds via a thiol-ene click reaction to form 3-substituted pyrrolidine-2,5-diones. mdpi.com This method provides a straightforward route to novel derivatives with potential applications in medicinal chemistry. mdpi.com The nature of the substituent on the phenyl ring has been shown to impact the antimicrobial activity of these derivatives. mdpi.com

Furthermore, copper-catalyzed reactions have proven effective for the synthesis of multisubstituted pyrroles. nih.gov These methods often involve cascade reactions, such as nucleophilic addition, cyclization, and aromatization, to construct the pyrrole ring with high regioselectivity. nih.gov

Table 1: Examples of Substituents Introduced onto the Pyrrole Ring

| Substituent | Reaction Type | Reference |

|---|---|---|

| Thiazolo[3,2-b] ekb.egnih.govnih.govtriazole-6(5H)-ones | Thiol-ene click reaction | mdpi.com |

| Various aryl and alkyl groups | Copper-catalyzed tandem three-component reaction | nih.gov |

Bis-Heterocyclic Derivatives and their Synthesis

The synthesis of bis-heterocyclic derivatives represents an extension of the synthetic utility of this compound. These molecules contain two heterocyclic rings and are of interest due to their potential for unique biological activities. For example, novel 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives have been synthesized through the reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with two equivalents of 3-methyl-1H-pyrazol-5(4H)-one. ekb.eg

Chalcone-Imide Conjugates and their Preparation

Chalcone-imide conjugates are hybrid molecules that combine the structural features of chalcones and imides, both of which are known to exhibit a range of biological activities. The synthesis of these conjugates often involves the reaction of an aminophenyl-substituted pyrrole-2,5-dione with a substituted benzaldehyde. For instance, new 1-(4-(3-(aryl)acryloyl)phenyl)-1H-pyrrole-2,5-diones have been prepared from 4'-aminochalcones. nih.gov

Reaction Mechanisms of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Nucleophilic Addition and Cyclization Pathways

The synthesis of the pyrrole-2,5-dione ring often proceeds through a sequence of nucleophilic addition and cyclization reactions. A common method involves the reaction of an amine with maleic anhydride or a derivative. The initial step is a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring-opening. Subsequent intramolecular cyclization via dehydration leads to the formation of the imide ring. Intramolecular nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters has been described as an efficient route towards the synthesis of various fused pyrrole systems. nih.gov The electronic nature of the substituents on the alkyne can influence the cyclization pathway. nih.gov

Copper-Catalyzed Substitution Reactions

Copper-catalyzed reactions play a significant role in the synthesis of pyrrole derivatives. These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and transmetalation steps. Copper catalysts have been utilized in the synthesis of polysubstituted pyrroles through various cycloaddition and coupling reactions. nih.govorganic-chemistry.org For example, a copper-catalyzed tandem three-component reaction of aromatic alkenes/alkynes, trimethylsilyl cyanide, and N,N-disubstituted formamide has been developed to produce multisubstituted pyrroles. nih.gov Another efficient method involves the copper hydride (CuH)-catalyzed coupling of enynes and nitriles.

Table 2: Key Mechanistic Steps in Copper-Catalyzed Pyrrole Synthesis

| Mechanistic Step | Description | Reference |

|---|---|---|

| Nucleophilic Addition/Cyclization/Aromatization Cascade | A sequence of reactions leading to the formation of the aromatic pyrrole ring. | nih.gov |

| Reductive Coupling and Cyclization | The Cu-based catalyst promotes both the initial coupling and the subsequent ring-closing step. |

Reaction Mechanisms of this compound Synthesis

Chelation-Assisted Strategies in C-H Alkylation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a compound such as this compound, chelation-assisted C-H alkylation represents a potential, albeit challenging, pathway for structural modification. This strategy typically involves the use of a directing group on the aryl substituent to guide a transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent reaction with an alkylating agent.

While specific literature detailing the chelation-assisted C-H alkylation of this compound is not extensively documented, the principles can be extrapolated from studies on related N-aryl compounds. The core of this methodology relies on the formation of a stable metallacyclic intermediate, which brings the catalytic center into close proximity to the targeted C-H bond, thereby lowering the activation energy for its functionalization.

A hypothetical chelation-assisted C-H alkylation of an N-aryl maleimide, such as a derivative of this compound modified with a directing group, would likely proceed via a catalytic cycle involving a transition metal, commonly palladium or rhodium. The cycle would commence with the coordination of the directing group to the metal center, followed by ortho-C-H activation to form a five- or six-membered metallacycle. Subsequent reaction with an alkylating agent, often an alkene or an alkyl halide, leads to the formation of the new C-C bond and regeneration of the active catalyst.

The choice of directing group is paramount to the success of such transformations. For the N-phenyl ring of the target compound, common directing groups that could be synthetically installed include pyridinyl, pyrimidinyl, or amide moieties. These nitrogen-containing heterocycles or functional groups are capable of coordinating strongly with the transition metal, ensuring the regioselectivity of the C-H activation process.

The following table outlines a hypothetical reaction scheme for the chelation-assisted C-H alkylation of a conceptual derivative of this compound, based on established methodologies for other N-aryl systems.

Interactive Data Table: Hypothetical Chelation-Assisted C-H Alkylation

| Entry | Directing Group (DG) | Catalyst | Alkylating Agent | Solvent | Temp (°C) | Putative Product |

| 1 | 2-Pyridinyl | [Rh(Cp*)Cl₂]₂ | Ethylene | 1,2-Dichloroethane | 100 | ortho-Ethylated Product |

| 2 | 8-Aminoquinolyl | Pd(OAc)₂ | Methyl Acrylate | Toluene | 120 | ortho-Alkylated Product |

| 3 | Picolinamide | [Ru(p-cymene)Cl₂]₂ | Norbornene | Dioxane | 110 | ortho-Alkylated Product |

It is important to note that the chloro-substituent on the phenyl ring of this compound could potentially influence the electronic properties of the aryl ring and the feasibility of the C-H activation step. Furthermore, competitive coordination of the maleimide carbonyl groups with the transition metal could interfere with the desired reaction pathway. These factors would need to be carefully considered in the development of a specific synthetic protocol.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques for more complex structures, provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is characterized by distinct signals corresponding to the protons on the maleimide (B117702) ring and the substituted phenyl ring. Due to the symmetry of the maleimide moiety, its two vinylic protons are chemically equivalent and appear as a sharp singlet. For the analogous compound N-(4-chlorophenyl)maleimide, this singlet is observed at approximately 6.85 ppm. rsc.org

The protons on the 3-chlorophenyl group exhibit a more complex splitting pattern. Four distinct signals are expected in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The substitution pattern leads to a unique set of coupling constants between adjacent and non-adjacent protons, resulting in signals that may appear as a triplet, a doublet of doublets, and other multiplets. The precise chemical shifts are influenced by the electron-withdrawing nature of both the chlorine atom and the maleimide ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted chemical shifts (δ) and multiplicities for protons in a typical deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Maleimide (CH=CH) | ~6.85 | Singlet (s) | 2H |

| Aromatic (Ar-H) | ~7.2-7.5 | Multiplet (m) | 4H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the related N-(4-chlorophenyl)maleimide, signals are observed at 169.0 ppm (C=O), 134.3 ppm (CH=CH), and several peaks for the aromatic carbons between 121.6 and 132.3 ppm. rsc.org A similar pattern is expected for the 3-chloro isomer. The two carbonyl carbons of the imide are equivalent and appear as a single peak in the downfield region. The two vinylic carbons are also equivalent and resonate at a chemical shift characteristic of electron-deficient alkenes. The 3-chlorophenyl ring will show six distinct signals: one for the carbon bearing the chlorine (C-Cl), one for the carbon attached to the nitrogen (C-N), and four for the carbons bearing hydrogen atoms (C-H).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted chemical shifts (δ) for carbon atoms in a typical deuterated solvent like CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~169.0 |

| Vinylic (CH=CH) | ~134.2 |

| Aromatic (C-N) | ~132.0 |

| Aromatic (C-Cl) | ~135.0 |

| Aromatic (C-H) | ~125-131 |

For more complex derivatives of this compound, such as those resulting from cycloaddition reactions, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC spectra are used to correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the vinylic and aromatic C-H signals.

HMBC spectra reveal correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between different parts of a molecule. For example, an HMBC experiment on a Diels-Alder adduct of the parent compound could show correlations from the maleimide protons to the carbons of the newly formed ring, confirming the structure of the cycloadduct. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent features are the strong absorptions from the carbonyl groups of the cyclic imide.

Key vibrational modes include:

Asymmetric and Symmetric C=O Stretching: Cyclic imides typically show two distinct carbonyl absorption bands. These strong bands are expected in the region of 1780-1700 cm⁻¹.

C=C Stretching: The alkene double bond within the maleimide ring gives rise to a medium-intensity band around 1590-1640 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity appear between 1450 and 1600 cm⁻¹ corresponding to the vibrations of the chlorophenyl ring.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the imide is typically found in the 1390-1180 cm⁻¹ range.

C-Cl Stretching: A strong absorption corresponding to the carbon-chlorine bond is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Expected vibrational frequencies and their corresponding functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Vinylic C-H Stretch | 3050-3010 | Medium |

| Imide C=O Stretch (asymmetric) | ~1780 | Strong |

| Imide C=O Stretch (symmetric) | ~1710 | Strong |

| Aromatic/Vinylic C=C Stretch | 1640-1450 | Medium-Strong |

| C-N Stretch | 1390-1180 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₀H₆ClNO₂, giving a molecular weight of approximately 207.61 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 207. A key diagnostic feature would be the presence of an M+2 peak at m/z 209 with an intensity of about one-third that of the M⁺ peak, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Plausible fragmentation pathways would include:

Loss of a chlorine radical (Cl•) to give a fragment at m/z 172.

Loss of carbon monoxide (CO) from the imide ring, a common fragmentation for cyclic imides.

Cleavage of the N-phenyl bond, leading to fragments corresponding to the chlorophenyl cation (m/z 111) and the maleimide radical.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and reveals several key features. nih.gov

The compound crystallizes in the monoclinic system. A significant structural characteristic is the dihedral angle between the plane of the maleimide ring and the plane of the benzene (B151609) ring, which is 46.46°. nih.gov This twisted conformation minimizes steric hindrance.

In the crystal lattice, molecules are organized into sheets through a network of weak intermolecular interactions. These include C—H···O hydrogen bonds involving the carbonyl oxygen atoms of the maleimide ring. nih.gov Furthermore, the crystal packing is stabilized by a short intermolecular halogen–oxygen contact, with a Cl···O distance of 3.0966 Å, which is shorter than the sum of the van der Waals radii. nih.gov The structure also exhibits π–π stacking interactions between the benzene and maleimide rings of adjacent molecules, with a mean interplanar distance of 3.337 Å, further contributing to the stability of the crystal structure. nih.gov

Table 4: Crystallographic Data for this compound nih.gov

Summary of single-crystal X-ray diffraction data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 7.3434 Å, b = 11.9458 Å, c = 10.3044 Å, β = 101.121° |

| Unit Cell Volume | 886.96 ų |

| Molecules per Unit Cell (Z) | 4 |

| Dihedral Angle (Benzene-Maleimide) | 46.46° |

| Shortest Intermolecular Contact | Cl···O = 3.0966 Å |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For N-aryl maleimides, DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and properties.

Studies on analogous compounds, such as N-(2-nitrophenyl)maleimide, have utilized the B3LYP functional with basis sets like 6–311+G(d,p) to calculate these parameters. nih.gov Such calculations reveal that the substitution on the phenyl ring significantly influences the molecule's conformation. For 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a key structural parameter is the dihedral angle between the plane of the maleimide (B117702) ring and the chlorophenyl ring. Experimental crystallographic data show this angle to be 46.46°. nih.gov DFT calculations would aim to reproduce this value, thereby validating the computational model. Discrepancies between calculated and experimental values can often be attributed to intermolecular forces in the crystal lattice, such as hydrogen bonding, which are not always accounted for in gas-phase calculations. nih.gov

The electronic properties derived from DFT, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also critical. The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for potential intermolecular interactions.

HOMO-LUMO Energy Gap Analysis and Reactivity Predictions

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comnih.gov This analysis is instrumental in predicting how the molecule will behave in chemical reactions.

From the HOMO and LUMO energy values, several quantum chemical parameters can be calculated to further describe the molecule's reactivity. These descriptors provide a quantitative basis for predicting the chemical behavior of this compound. nih.govxisdxjxsu.asia

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | A measure of the energy lowering of a molecule when it accepts electrons; it quantifies its electrophilic nature. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Maleimide derivatives have been identified as inhibitors of various protein kinases, making them subjects of interest for docking studies. nih.gov For this compound, molecular docking simulations could be performed against known protein targets for this scaffold, such as Glycogen Synthase Kinase-3β (GSK-3β), AKT1, or Cyclin-Dependent Kinase 2 (CDK2). nih.govekb.eg

The simulation involves placing the ligand into the binding site of the protein and calculating a "docking score," which represents the binding free energy (ΔG). A lower (more negative) score indicates a more favorable binding affinity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. ekb.egekb.eg

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| GSK-3β | 1Q41 | -8.2 | VAL135, LYS85 | Hydrogen Bond, Hydrophobic |

| AKT1 | 4GV1 | -7.5 | LEU156, LYS158 | Hydrophobic, Hydrogen Bond |

| CDK2 | 1HCK | -7.9 | LEU83, GLU81 | Hydrophobic, Hydrogen Bond |

Note: The data in this table is illustrative and represents the type of results obtained from a molecular docking study.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for optimizing lead compounds in drug design by predicting the activity of novel molecules before their synthesis. mdpi.com

For a series of N-aryl derivatives, including compounds like this compound, a QSAR model can be developed by compiling a dataset of analogues with measured biological activities (e.g., IC₅₀ values). researchgate.netnih.gov Various molecular descriptors are calculated for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed activity. researchgate.net

Key descriptors in QSAR models for N-aryl compounds often include the logarithm of the partition coefficient (AlogP98), which relates to hydrophobicity, and various topological indices like the Wiener index, which describes molecular branching. nih.gov The resulting QSAR model can identify which molecular properties are most important for activity, guiding the design of new derivatives with improved potency. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Hydrophobicity | AlogP98 | Lipophilicity and ability to cross cell membranes. nih.gov |

| Topological | Wiener Index | Molecular size and shape (branching). nih.gov |

| Electronic | Dipole Moment | Polarity and charge distribution in the molecule. nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Structural | Kappa Shape Indices | Attributes of molecular shape. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

While X-ray crystallography provides a static snapshot of a molecule's conformation in the solid state, its behavior in a dynamic, solution-phase environment can be different. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the flexibility of a molecule and its complexes over time.

For this compound, the crystal structure reveals a specific conformation with a dihedral angle of 46.46° between the two rings. nih.gov MD simulations can be used to investigate the rotational barrier around the N-C bond and identify other low-energy conformations that may exist in solution.

In the context of drug design, MD simulations are frequently performed on ligand-protein complexes obtained from molecular docking. nih.gov These simulations assess the stability of the predicted binding pose. By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand's position over the simulation time (typically nanoseconds), researchers can determine if the ligand remains stably bound in the active site. A stable complex will show minimal fluctuation in its RMSD value after an initial equilibration period. ekb.egekb.eg This provides greater confidence in the docking results and the predicted binding mode.

Medicinal Chemistry Applications

Potential as an Anticancer Agent

Numerous derivatives of pyrrole-2,5-dione have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways that are crucial for the growth and proliferation of cancer cells. The electrophilic nature of the maleimide (B117702) ring can also lead to covalent interactions with biological targets, such as cysteine residues in proteins, which can result in the modulation of their function.

Potential as an Antifungal Agent

The maleimide scaffold is present in several natural and synthetic compounds with demonstrated antifungal activity. researchgate.net The proposed mechanism of antifungal action for some maleimide derivatives involves the inhibition of essential fungal enzymes or the disruption of the fungal cell wall or membrane integrity. The substitution pattern on the N-phenyl ring can significantly impact the antifungal potency and spectrum of activity.

Potential as an Anti-inflammatory Agent

Certain derivatives of 1H-pyrrole-2,5-dione have shown promise as anti-inflammatory agents. mdpi.comnih.gov The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes, such as cyclooxygenases (COX), or the modulation of inflammatory signaling pathways. The presence and position of the chloro substituent on the phenyl ring can influence the anti-inflammatory profile of the molecule.

Applications in Materials Science and Bioconjugation

Maleimide (B117702) Derivatives in Polymer Science and Engineering Applications

N-substituted maleimides, including 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, are important monomers in polymer chemistry. Polymers derived from maleimides are known for their high performance, particularly their resistance to heat. bhu.ac.inijert.org

Aromatic polyimides are recognized as a class of high-performance polymers with exceptional thermal stability. ijert.org The incorporation of N-arylmaleimides like N-(3-chlorophenyl)maleimide into polymer structures can significantly enhance the heat resistance of the resulting materials. ijert.org

Research into the thermal degradation of poly(N-(meta-chlorophenyl)maleimide) (H-MCPMI) and its copolymer with methyl methacrylate (B99206) (C-MCPMI) provides specific insights into its stabilizing effects. bhu.ac.inresearchgate.net Homopolymerization of N-(meta-chlorophenyl)maleimide and its copolymerization with methyl methacrylate have been carried out using a free radical initiator. bhu.ac.inresearchgate.net

Thermal analysis reveals that the copolymer (C-MCPMI) exhibits a more complex, multi-step degradation process compared to the homopolymer (H-MCPMI), which undergoes a two-step degradation. bhu.ac.inresearchgate.net The study of kinetic parameters such as activation energy (ΔE), enthalpy of activation (ΔH), and entropy of activation (ΔS*) shows that these values tend to increase with higher heating rates during thermal degradation studies, indicating the influence of the copolymer structure on its thermal stability. bhu.ac.in The copolymer of N-(m-chlorophenyl)maleimide with methyl methacrylate demonstrates improved thermal stability, a crucial property for high-performance engineering plastics. bhu.ac.inijert.org

| Polymer | Degradation Process | Key Degradation Stages | Char Yield at 600°C |

|---|---|---|---|

| Homopolymer (H-MCPMI) | Two-step | Initial: 248-356°C, Second: 378-459°C | ~3% |

| Copolymer with MMA (C-MCPMI) | Multi-step | Initial: 273-350°C, Second: 358-441°C | ~4.5% |

The reactivity of the maleimide double bond is also exploited in the development of specialized materials such as photoresists, functionalized nanoparticles, and advanced coatings.

Photoresists: Copolymers incorporating N-substituted maleimides have been investigated for their potential use as photoresists in microlithography. For instance, copolymers of styrene (B11656) and N-maleimide derivatives bearing acid-labile protecting groups can be patterned using deep-UV exposure, demonstrating their utility in creating micro-scale patterns. nsf.gov Maleimides are also attractive for photopolymerization because they can generate radicals and initiate polymerization without the need for a separate photoinitiator. frontiersin.orgnih.gov This dual role as both monomer and initiator is particularly useful in UV-curing applications for coatings and inks. frontiersin.orgnih.gov

Nanoparticles: Maleimide-thiol chemistry is a widely used strategy for the surface functionalization of nanoparticles, enabling the attachment of targeting ligands for drug delivery systems. nih.govresearchgate.net A straightforward, one-step protocol has been developed to modify gold nanoparticles with maleimide groups, creating a versatile platform for the covalent attachment of various thiol-containing biomolecules. wilhelm-lab.comacs.org This surface engineering allows for precise control over the nanoparticle's interactions with cells, which is critical for applications in nanomedicine and bioanalysis. wilhelm-lab.comacs.orgscispace.com

Coatings: The thiol-maleimide "click" reaction is a powerful tool for creating functional polymeric coatings. tandfonline.comtandfonline.com Maleimide-functionalized polymers can be deposited on various substrates, including via chemical vapor deposition, to create reactive surfaces. rsc.orgresearchgate.net These surfaces can then be readily modified with thiol-containing molecules under mild conditions to introduce specific properties, such as resistance to protein fouling or to promote controlled cell attachment and growth. rsc.orgresearchgate.net

Future Directions and Research Opportunities

Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The core structure of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione serves as a valuable template for the design and synthesis of new analogues with potentially superior biological activity. Medicinal chemists are exploring various structural modifications to enhance potency, selectivity, and pharmacokinetic profiles. The pyrrole ring is a key pharmacophore that has been successfully incorporated into numerous FDA-approved drugs. nih.gov

Key strategies for analogue design include:

Substitution on the Phenyl Ring: Introducing different substituents on the 3-chlorophenyl moiety can modulate the compound's electronic and steric properties, influencing its interaction with biological targets.

Modification of the Pyrrole-2,5-dione Core: Alterations to the dione system or the pyrrole ring itself can lead to novel chemical entities with distinct biological activities. nih.gov

Introduction of Fused Ring Systems: Creating fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines or pyrrolo[3,2-e] unibo.itmdpi.comdiazepines, has been shown to yield compounds with potent anticancer activities. nih.gov

The synthesis of these novel analogues often involves multi-step reaction sequences. Researchers are continuously developing more efficient synthetic protocols to facilitate the creation of diverse chemical libraries for biological screening. mdpi.compeerj.commdpi.com For example, novel series of piperazine-2,5-dione derivatives and 1,3,5-thiadiazine-2-thione derivatives have been successfully synthesized and have shown promising biological effects, including anti-depressant, anti-inflammatory, and antimicrobial activities. nih.govpeerj.com

Below is a table summarizing examples of synthesized pyrrole-based analogues and their observed bioactivities.

| Compound Series | Target/Activity | Key Structural Feature |

| Pyrrolo[3,2-d]pyrimidine derivatives | Anticancer (EGFR/CDK2 inhibitors) nih.gov | Fused pyrimidine ring |

| 1,3,5-Thiadiazine-2-thione derivatives | Antimicrobial peerj.com | 1,3,4-Thiadiazole group |

| Piperazine-2,5-dione analogues | Anti-depressant, Anti-inflammatory nih.gov | Indole-bearing piperazine-2,5-dione core |

| 1,3,5-Triazine derivatives | Anticancer (Colorectal) mdpi.com | Morpholine-functionalized triazine ring |

Exploration of New Therapeutic Targets and Disease Applications

While the initial biological activities of this compound derivatives may be known, a significant area for future research lies in identifying new molecular targets and expanding their therapeutic applications. The pyrrole scaffold is a common feature in compounds targeting a wide range of diseases. nih.gov

Potential new therapeutic areas for analogues of this compound include:

Oncology: Derivatives have shown promise as inhibitors of various kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Further studies could explore their efficacy against other cancer-related targets.

Infectious Diseases: The pyrrole nucleus is present in compounds with antiviral and antimicrobial properties. nih.gov New analogues could be screened against a broad spectrum of pathogens, including viruses like Hepatitis C Virus (HCV) and various bacteria. nih.govstrbd.com

Inflammatory Diseases: Some pyrrole derivatives have demonstrated anti-inflammatory effects. nih.gov Future work could investigate their potential in treating chronic inflammatory conditions like idiopathic pulmonary fibrosis (IPF) by targeting enzymes such as Histone Deacetylase 6 (HDAC6). nih.govnih.gov

Neurological Disorders: The central nervous system is another potential area of application, with some analogues showing anti-depressant activity in preclinical models. nih.gov

The identification of new targets often involves high-throughput screening of compound libraries against various enzymes, receptors, and cell lines, followed by detailed mechanistic studies to validate the findings.

Advanced Computational Studies for Drug Discovery and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a rational approach to designing and optimizing new drug candidates. epfl.ch For derivatives of this compound, these methods can accelerate the discovery process and reduce costs.

Key computational techniques that can be applied include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. It can be used to screen virtual libraries of analogues against known therapeutic targets to identify potential hits. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and refine the binding mode. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized analogues.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like characteristics for synthesis and further testing. nih.gov

These computational approaches provide a deeper understanding of drug-target interactions at the molecular level, guiding the design of more potent and selective inhibitors. epfl.ch

Development of Structure-Based Drug Design Approaches

Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design new inhibitors. strbd.comnih.gov This approach is particularly effective when a high-resolution crystal structure of the target protein is available.

The SBDD process for developing analogues of this compound would typically involve:

Target Identification and Validation: Selecting a clinically relevant protein target.

Structure Determination: Obtaining the 3D structure of the target protein, often in complex with an initial inhibitor, using techniques like X-ray crystallography.

Analysis of Binding Site: Identifying key amino acid residues and pockets within the target's active site that can be exploited for inhibitor binding.

Rational Design of Analogues: Designing new molecules that are predicted to have improved interactions with the binding site, leading to higher affinity and selectivity. For instance, SBDD has been successfully used to develop potent and highly selective inhibitors for targets like Fibroblast Growth Factor Receptor 3 (FGFR3). nih.gov

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the design hypothesis.

This iterative cycle of design, synthesis, and testing, guided by structural insights, can significantly accelerate the development of optimized lead compounds. strbd.com

Integration of Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical industry is increasingly focusing on sustainable practices, and the integration of green chemistry principles into the synthesis of drug candidates is a crucial aspect of this effort. unibo.itmdpi.com The synthesis of this compound and its future analogues can be made more environmentally friendly by adopting greener methodologies.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more benign alternatives like water, ethanol, or ionic liquids. mdpi.com

Development of Catalytic Methods: Employing efficient catalysts, including organocatalysts like L-proline or heterogeneous catalysts, to improve reaction rates and reduce waste. researchgate.net

Energy-Efficient Synthesis: Utilizing alternative energy sources such as microwave irradiation and ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

One-Pot Reactions: Developing multi-component reactions where several steps are carried out in a single reaction vessel, which simplifies procedures and reduces solvent usage and waste generation. researchgate.net

By implementing these principles, the synthesis of novel pyrrole-2,5-dione derivatives can become more sustainable, reducing the environmental impact of the drug discovery and development process. mdpi.comsemanticscholar.org

Q & A

Q. How can researchers optimize the synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione to improve yield and purity?

- Methodological Answer : Synthesis optimization involves solvent selection, reaction time, and purification techniques. For example, in analogous pyrrole-dione derivatives (e.g., tert-butyl-substituted analogs), petroleum ether/ethyl acetate (10:1) has been used as an eluent in column chromatography to achieve 52% yield . Temperature control during cyclization (e.g., maintaining 60–80°C) and stoichiometric ratios of maleic anhydride precursors to aryl amines are critical. Purity can be monitored via NMR and HRMS, as demonstrated for structurally related compounds .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : NMR is essential for confirming the substitution pattern on the pyrrole ring (e.g., aromatic protons at δ 7.25–7.79 ppm for chlorophenyl groups) . NMR can distinguish carbonyl carbons (δ ~168–170 ppm) and aromatic carbons. HRMS provides exact mass confirmation (e.g., [M+H] at m/z 330.0999 for analogs) . FT-IR can validate carbonyl stretches (~1700 cm) and C-Cl bonds (~750 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis of the maleimide ring. Stability can be monitored via HPLC with UV detection (λ = 254 nm). Derivatives with similar structures show sensitivity to moisture, necessitating desiccants like silica gel in storage vials .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrrole-2,5-dione core with bioactive groups?

- Methodological Answer : Michael addition reactions with nucleophiles (e.g., pyrazolones) under organocatalytic conditions can introduce axial chirality, as shown in desymmetrization studies of prochiral maleimides . For carboxylation, protect the maleimide ring with tert-butyl groups during Friedel-Crafts acylation, followed by deprotection under acidic conditions .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for handling disorders or twinning in crystals. For example, high-resolution data (d-spacing < 0.8 Å) improves accuracy in locating chlorine atoms and maleimide ring distortions. Constraints on H-atom positions (e.g., riding models) reduce overfitting in low-resolution datasets .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Validate calculations against experimental UV-Vis spectra (e.g., λ ~300 nm for π→π transitions) and redox potentials from cyclic voltammetry .

Q. How does the position of chlorine substitution (ortho, meta, para) affect the reactivity of aryl-pyrrole-dione derivatives?

- Methodological Answer : Meta-substitution (as in 3-chlorophenyl) reduces steric hindrance compared to ortho analogs, enhancing electrophilic aromatic substitution. Para-substitution increases conjugation, shifting UV absorption maxima. Comparative studies of analogs (e.g., 2-chlorophenyl vs. 4-chlorophenyl derivatives) show meta-substituted compounds exhibit higher yields in Diels-Alder reactions .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to maleimide-based kinase inhibitors. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). For anti-inflammatory activity, measure COX-2 inhibition using ELISA .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports 52% yield for a tert-butyl analog, while other analogs (e.g., 2-chlorophenyl derivatives) show lower yields due to steric effects. Optimize by pre-activating the maleimide with Lewis acids like ZnCl .

- Crystallographic Disorder : Some structures (e.g., thiochromeno-pyridine-diones) exhibit disordered Cl atoms. Resolve using TWINABS for data integration and refine with rigid-bond restraints in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.